4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Beschreibung

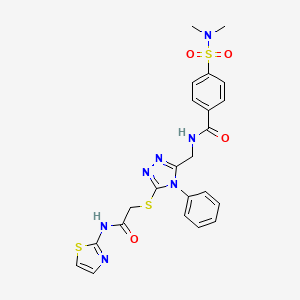

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a multifunctional heterocyclic derivative characterized by:

- A benzamide core substituted with a dimethylsulfamoyl group at the 4-position.

- A 4-phenyl-4H-1,2,4-triazole ring linked to the benzamide via a methylene bridge.

- A thioether side chain at the triazole’s 5-position, terminating in a 2-oxo-2-(thiazol-2-ylamino)ethyl moiety.

- Triazole-thione alkylation: Similar compounds (e.g., in , ID 4) are synthesized via alkylation of triazole-thiones with α-halogenated ketones in basic media.

- Sulfamoylation: The dimethylsulfamoyl group may be introduced through sulfamoyl chloride reactions, as seen in sulfonamide derivatives (, ID 16).

- Thiazole coupling: The thiazol-2-ylamino group could be formed via nucleophilic substitution or condensation reactions involving thiazole-2-amine (, ID 6).

Spectral characterization (IR, NMR, MS) would confirm key functional groups:

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O4S3/c1-29(2)37(33,34)18-10-8-16(9-11-18)21(32)25-14-19-27-28-23(30(19)17-6-4-3-5-7-17)36-15-20(31)26-22-24-12-13-35-22/h3-13H,14-15H2,1-2H3,(H,25,32)(H,24,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECXUAUSKQFUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

(a) Sulfamoyl vs. Nitro Substituents

(b) Heterocyclic Core Modifications

- 1,2,4-Triazole vs. 1,3,4-Thiadiazole : Triazoles (target compound) exhibit tautomerism (thione-thiol equilibrium), influencing binding interactions, while thiadiazoles (, ID 6) are more rigid, favoring π-stacking .

- Thiazole vs. Isoxazole : Thiazole (target compound) provides a sulfur atom for metal coordination, whereas isoxazole (, ID 2) offers oxygen-based polarity but reduced stability under acidic conditions .

(c) Side-Chain Variations

- Thioether vs. Alkyl Chains : The thioethyl linker (target compound) improves resistance to enzymatic degradation compared to alkyl chains (, ID 5) .

- Thiazol-2-ylamino vs. Acetyl: The thiazole-amino group (target compound) enables hydrogen bonding, whereas acetyl substituents (, ID 2) prioritize hydrophobic interactions .

Q & A

Q. What synthetic routes are employed to prepare this compound, and what are the critical reaction conditions?

The synthesis involves multi-step organic reactions, including:

- Thioether formation : Reaction of thiosemicarbazide derivatives with CS₂ under basic conditions (e.g., KOH in ethanol) to generate thiol intermediates .

- Triazole ring construction : Cyclization using hydrazine derivatives or thioureas, optimized at 60–80°C in ethanol or THF .

- Amide coupling : Benzamide formation via activation of carboxylic acids with coupling agents like EDCI/HOBt .

Key conditions include pH control, solvent polarity (e.g., ethanol for crystallization), and inert atmospheres to prevent oxidation of sulfur-containing intermediates .

Q. Which analytical techniques are essential for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., dimethylsulfamoyl protons at δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the benzamide moiety) .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

- Broth microdilution : Minimum Inhibitory Concentration (MIC) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assess bactericidal/fungicidal effects over 24 hours .

- Enzyme inhibition assays : Target-specific evaluations (e.g., dihydrofolate reductase for antifolate activity) .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

- Molecular docking : Simulations suggest binding to ATP-binding pockets (e.g., kinase inhibition) or DNA gyrase via hydrogen bonds with the thiazole and triazole moieties .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) to purified proteins (e.g., EGFR kinase) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of target-ligand interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare MIC values from independent studies, adjusting for assay variability (e.g., inoculum size, growth media) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the phenyl group with halogens) to isolate contributing substituents .

- Proteomic profiling : Identify off-target effects using affinity chromatography or thermal shift assays .

Q. How can computational modeling guide structural optimization?

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Predict electronic effects of substituents (e.g., electron-withdrawing groups on the benzamide) on binding .

- Pharmacophore modeling : Maps essential features (e.g., hydrogen bond acceptors in the triazole ring) for scaffold refinement .

- ADMET prediction : Tools like SwissADME forecast solubility and CYP450 interactions to prioritize synthetic targets .

Q. What role do the thiazole and triazole moieties play in biological activity?

- Thiazole : Enhances membrane permeability via lipophilic interactions; critical for intercalation into bacterial cell walls .

- Triazole : Stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., fungal lanosterol demethylase) .

- Synergistic effects : The thioether linker between these rings allows conformational flexibility, improving target engagement .

Q. How do modifications to the dimethylsulfamoyl group affect pharmacokinetics?

- Metabolic stability : Replacement with a trifluoromethyl group reduces hepatic clearance (CYP3A4-mediated) in rat liver microsomes .

- Solubility : Polar sulfonamide derivatives (e.g., hydroxylated analogs) improve aqueous solubility by 2–3 fold .

- Plasma protein binding : Methylation of the sulfamoyl group decreases albumin binding, enhancing free drug concentration .

Comparative and Methodological Questions

Q. How does this compound compare to structural analogs in anticancer activity?

- Analog libraries : Derivatives with 4-chlorophenyl or 4-methoxyphenyl substitutions show 10–50% higher cytotoxicity in MCF-7 cells .

- Mechanistic divergence : Unlike analogs lacking the thiazole ring, this compound induces G2/M cell cycle arrest via tubulin polymerization inhibition .

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Purification : Column chromatography is replaced with recrystallization (ethanol/water) to isolate gram-scale batches .

- Yield optimization : Catalytic methods (e.g., Pd-mediated cross-coupling) improve triazole formation efficiency from 60% to 85% .

- Stability : Lyophilization under argon prevents thioether oxidation during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.